Sodium 4-fluorobenzoate
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Overview
Description
Sodium 4-fluorobenzoate is an organic compound with the molecular formula C7H4FNaO2. It is the sodium salt of 4-fluorobenzoic acid and appears as a white crystalline powder. This compound is known for its solubility in water and ethanol, making it useful in various chemical applications .
Mechanism of Action
Target of Action
Sodium 4-fluorobenzoate primarily targets enzymes involved in the defluorination of fluorinated compounds . These enzymes, including 4-fluorobenzoate dehalogenase, play a crucial role in the biodegradation of fluorinated compounds .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate for the enzymatic defluorination process . This interaction results in the cleavage of the carbon-fluorine (C-F) bonds, which are known to have the highest dissociation energy found in organic compounds .
Biochemical Pathways
The biochemical pathway affected by this compound involves the enzymatic defluorination of fluorinated compounds . The compound serves as a substrate for the enzyme 4-fluorobenzoate dehalogenase, leading to the production of 4-hydroxybenzoyl-CoA . This product then enters common intermediary metabolism .
Pharmacokinetics
Some of these compounds accumulate in the human body, leading to an increase over time of the residual concentration of these compounds in the blood and organs .
Result of Action
The result of this compound’s action is the defluorination of the compound, leading to the formation of 4-hydroxybenzoyl-CoA . This product then enters common intermediary metabolism .
Action Environment
The action of this compound is influenced by environmental factors. Fluorinated compounds, such as this compound, are more resistant to microbial degradation than other halogenated compounds due to the unusual properties of the carbon-fluorine bond . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions .
Biochemical Analysis
Biochemical Properties
Sodium 4-fluorobenzoate plays a significant role in biochemical reactions, particularly in the degradation pathways of certain bacteria. It interacts with enzymes such as 4-fluorocatechol dioxygenase, which catalyzes the conversion of 4-fluorobenzoate to 4-fluorocatechol. This interaction is crucial for the degradation of this compound in bacterial systems . Additionally, this compound can induce the expression of enzymes involved in its own degradation, highlighting its role in regulatory mechanisms within microbial cells.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it serves as a carbon source, influencing cellular metabolism and energy production. The compound can also impact cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, this compound has been shown to affect the expression of genes related to its degradation, thereby influencing gene expression patterns within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to enzymes such as 4-fluorocatechol dioxygenase, facilitating the conversion of this compound to 4-fluorocatechol. This binding interaction is essential for the compound’s degradation and subsequent metabolic processes. Additionally, this compound can act as an inducer of enzyme expression, thereby regulating its own metabolic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in bacterial systems where it serves as a carbon source. These effects include changes in enzyme activity, gene expression, and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. In some cases, high doses of this compound can result in toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes. These threshold effects highlight the importance of dosage considerations in biochemical research .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly in bacterial systems. It is metabolized through a pathway that includes the conversion of this compound to 4-fluorocatechol by the enzyme 4-fluorocatechol dioxygenase. This pathway also involves other enzymes and cofactors that facilitate the degradation and utilization of this compound as a carbon source. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within different cellular compartments. The compound’s distribution is also affected by factors such as pH and the presence of other chemicals .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are important for the compound’s role in biochemical reactions and metabolic processes. For example, this compound may localize to the cytoplasm or specific organelles where it interacts with enzymes involved in its degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzoate is typically synthesized through the neutralization of 4-fluorobenzoic acid with sodium hydroxide. The process involves dissolving 4-fluorobenzoic acid in water, followed by the addition of sodium hydroxide solution to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar method but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried for further use .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, such as carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: this compound reacts with nucleophiles like amines or thiols in the presence of catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted benzoates.
Reduction: 4-fluorobenzyl alcohol.
Oxidation: 4-fluorobenzoic acid derivatives.
Scientific Research Applications
Sodium 4-fluorobenzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Fluorobenzoic Acid: The parent compound of sodium 4-fluorobenzoate, differing only in the presence of a sodium ion.
4-Fluorocinnamic Acid: Another fluorinated benzoic acid derivative with a different functional group.
4-Fluorobenzyl Alcohol: A reduced form of 4-fluorobenzoic acid.
Uniqueness: this compound is unique due to its solubility in water and its ability to undergo a wide range of chemical reactions. Its sodium salt form enhances its reactivity and makes it more suitable for various industrial and research applications compared to its parent acid .
Properties
CAS No. |
499-90-1 |
---|---|
Molecular Formula |
C7H5FNaO2 |
Molecular Weight |
163.10 g/mol |
IUPAC Name |
sodium;4-fluorobenzoate |
InChI |
InChI=1S/C7H5FO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10); |
InChI Key |
PYBQYOXIYOJLHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])F.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)F.[Na] |
499-90-1 | |
Related CAS |
456-22-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium 4-fluorobenzoate impact the performance of quasi-2D perovskite light-emitting diodes (PeLEDs)?
A: this compound (SFB) plays a crucial role in enhancing the efficiency of quasi-2D PeLEDs by influencing the formation of different perovskite phases and passivating defects. Research has shown that SFB can inhibit the formation of the n=1 phase in bromide-chloride mixed quasi-2D perovskites []. This selective phase modulation leads to more efficient energy transfer within the perovskite film, ultimately improving the external quantum efficiency (EQE) of the PeLEDs []. Additionally, SFB contributes to defect passivation, reducing non-radiative recombination and enhancing photoluminescence [].
Q2: Are there alternative compounds with similar effects on quasi-2D PeLEDs? How does this compound compare?
A: Yes, other organic molecules, particularly those containing benzoic acid groups, have been explored for modifying perovskite films. One such example is 3,5-dibromobenzoic acid (DBA) []. While DBA demonstrates effective defect passivation, leading to higher photoluminescence quantum yield (PLQY) compared to SFB, it results in poorer exciton transfer between perovskite phases []. This highlights the importance of balanced phase distribution and defect passivation, where SFB appears to offer a more advantageous profile for high-efficiency quasi-2D PeLEDs compared to DBA.
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